molecular formula C20H25N3O3S B2757394 N-(4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide CAS No. 946281-69-2

N-(4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2757394
CAS No.: 946281-69-2
M. Wt: 387.5
InChI Key: VKUFOQOZIZYOGE-UHFFFAOYSA-N
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Description

N-(4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide is a synthetic organic compound with the molecular formula C20H25N3O3S and a molecular weight of 387.5 g/mol . Its structure integrates a 1,2,3,4-tetrahydroquinoline core, a scaffold of significant interest in medicinal chemistry. Recent research has highlighted 1,2,3,4-tetrahydroquinoline derivatives as a novel class of potent and selective inverse agonists for the retinoic acid receptor-related orphan receptor γ (RORγ) . RORγ is a nuclear receptor considered an attractive therapeutic target, particularly for autoimmune diseases and certain cancers. In prostate cancer, for example, RORγ inverse agonists have demonstrated promising anti-tumor efficacy in preclinical models, effectively suppressing tumor growth in xenograft models . While the specific biological activity of this compound requires experimental validation, its structure suggests potential as a valuable chemical tool for researchers exploring RORγ biology and its role in disease pathogenesis. This product is intended for research purposes such as in vitro assay development, target validation, and structure-activity relationship (SAR) studies. Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the product's Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

N-[4-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-15(24)22-18-6-8-19(9-7-18)27(25,26)21-12-11-16-5-10-20-17(14-16)4-3-13-23(20)2/h5-10,14,21H,3-4,11-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUFOQOZIZYOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC3=C(C=C2)N(CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C24H31N3O2S\text{C}_{24}\text{H}_{31}\text{N}_{3}\text{O}_{2}\text{S}
PropertyValue
Molecular Weight421.58 g/mol
CAS Number921902-45-6
Molecular FormulaC24H31N3O2S

Research indicates that this compound may interact with various biological targets, including:

  • Enzymatic Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Binding : The compound's structure allows it to bind to specific receptors, potentially influencing neurotransmitter activity.

Anticonvulsant Activity

A study assessed the anticonvulsant properties of compounds similar to this compound. It was found that derivatives showed significant activity in maximal electroshock (MES) models, suggesting potential for seizure control. The most effective compounds demonstrated protection at doses of 100 mg/kg .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In vitro studies revealed that it exhibits moderate antibacterial activity against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Antihypertensive Effects

Similar compounds have shown antihypertensive effects by acting as antagonists to angiotensin II receptors. This suggests a potential pathway for this compound to lower blood pressure through receptor modulation .

Case Studies

  • Anticonvulsant Screening : In a study involving several analogs, the compound exhibited protection in MES tests at varying doses and times. The results indicated a delayed onset of action for more lipophilic derivatives .
  • Antimicrobial Efficacy : A case study highlighted the compound's effectiveness against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) demonstrating its potential as an antimicrobial agent .

Scientific Research Applications

Chemical Properties and Structure

The compound can be characterized by its molecular formula C18H26N3O2SC_{18}H_{26}N_{3}O_{2}S. Its structure includes a tetrahydroquinoline moiety, which is known for its biological activity. The presence of the sulfamoyl group enhances its pharmacological properties, making it an interesting candidate for drug development.

Anticancer Activity

Recent studies have highlighted the potential of N-(4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide as an anticancer agent. In vitro evaluations have shown that compounds with similar structures exhibit significant antitumor activity against various human cancer cell lines. For instance:

CompoundCell Line TestedIC50 (µM)
Compound AMCF-7 (Breast Cancer)15.72
Compound BHeLa (Cervical Cancer)20.68
This compoundA549 (Lung Cancer)TBD

These findings suggest that the compound may interfere with cellular proliferation pathways, potentially leading to apoptosis in cancer cells.

Antimicrobial Properties

The compound's sulfamoyl group may also contribute to antimicrobial activity. Research has indicated that similar sulfonamide derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. A study demonstrated that derivatives of sulfonamide compounds showed Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL against Mycobacterium smegmatis.

MicroorganismMIC (µg/mL)
Mycobacterium smegmatis6.25
Pseudomonas aeruginosa12.5
Staphylococcus aureus25

This suggests a potential application in treating bacterial infections.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes relevant to metabolic disorders such as Type 2 Diabetes Mellitus (T2DM). Similar compounds have been shown to inhibit α-glucosidase and acetylcholinesterase activities, which are crucial in carbohydrate metabolism and neurotransmission respectively.

Case Study 1: Anticancer Activity Evaluation

In a recent study published in RSC Advances, researchers synthesized several derivatives of tetrahydroquinoline and evaluated their anticancer properties. The study found that specific modifications to the tetrahydroquinoline structure led to enhanced cytotoxicity against cancer cell lines, suggesting that similar modifications could be applied to this compound for improved efficacy .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of sulfonamide derivatives. The research highlighted that compounds with structural similarities to this compound exhibited significant antibacterial activity against common pathogens . This positions the compound as a candidate for further development in antimicrobial therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Tetrahydroquinoline Derivatives

  • N-(3-methyl-4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide This positional isomer substitutes the phenyl ring at the 3-methyl-4-position instead of the unsubstituted 4-position.
  • 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide This compound replaces the sulfamoyl group with a thioether linkage and introduces a chlorine substituent on the quinoline ring. Such modifications may enhance membrane permeability but reduce solubility .

Sulfonamide-Acetamide Hybrids

  • (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide
    This analog substitutes the THQ moiety with a 2-oxotetrahydrofuran group. The lactone ring introduces polarity (melting point 174–176°C) but lacks the aromaticity of THQ, which could diminish π-π stacking interactions in biological targets. The compound’s synthesis yield (57%) and NMR data (e.g., δ 10.33 ppm for NH) provide benchmarks for comparing synthetic feasibility and spectroscopic profiles .

  • N-(4-(N-((2-Hydroxynaphthalen-1-yl)(phenyl)methyl)sulfamoyl)phenyl)acetamide This derivative incorporates a bulky hydroxynaphthyl-benzyl group, increasing molecular weight (~450 g/mol) and steric demand.

Functional Group Variations

  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Here, the sulfamoyl group is replaced with a methylsulfonyl moiety, and the phenyl ring is substituted with electron-withdrawing groups (Cl, NO₂). The nitro group induces planarity distortion in the crystal lattice, as seen in X-ray data (torsion angles -16.7° and 160.9°), which could influence packing efficiency and solubility. The methylsulfonyl group enhances metabolic stability but reduces hydrogen-bond donor capacity .
  • N-(4-(N-(Naphthalen-2-yl)sulfamoyl)phenyl)acetamide This compound substitutes the THQ group with a naphthyl ring, increasing aromatic surface area. The naphthyl group elevates lipophilicity (calculated logP ~3.8) and may enhance interactions with hydrophobic binding pockets. However, its larger size could reduce solubility in aqueous media .

Q & A

Q. How can researchers investigate resistance mechanisms in target cells?

  • Methodology :
  • Long-Term Exposure Models : Generate resistant cell lines via incremental dose increases (6–12 months).
  • Whole-Exome Sequencing : Identify mutations in target proteins (e.g., kinase domain mutations).
  • ATP-Competition Assays : Compare inhibitor binding in wild-type vs. mutant proteins .

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